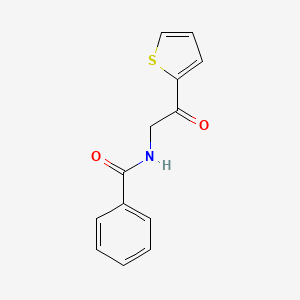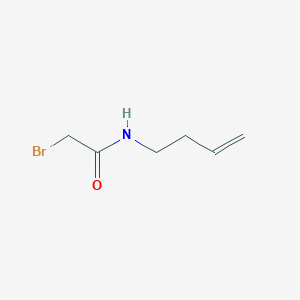![molecular formula C10H10O5 B8422151 Methyl 6-Methoxybenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B8422151.png)
Methyl 6-Methoxybenzo[d][1,3]dioxole-5-carboxylate
Übersicht
Beschreibung
Methyl 6-Methoxybenzo[d][1,3]dioxole-5-carboxylate is an organic compound with the molecular formula C10H10O5 It is a derivative of 1,3-benzodioxole, a heterocyclic compound containing a methylenedioxy functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 6-Methoxybenzo[d][1,3]dioxole-5-carboxylate can be synthesized through several methods. One common approach involves the esterification of 3,4,5-trihydroxybenzoic acid with methanol in the presence of sulfuric acid as a catalyst. The resulting 3,4,5-trihydroxybenzoic acid methyl ester is then methylated using dimethyl sulfate to produce 3-methoxy-4,5-dihydroxybenzoic acid methyl ester. This intermediate is then condensed with diiodomethane under basic conditions to form 5-methoxy-3,4-methylenedioxybenzoic acid methyl ester .
Industrial Production Methods
Industrial production methods for methyl 6-methoxy-1,3-benzodioxole-5-carboxylate typically involve large-scale esterification and methylation reactions, followed by purification steps such as recrystallization and chromatography to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6-Methoxybenzo[d][1,3]dioxole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include alcohols.
Substitution: Products vary depending on the nucleophile used, resulting in compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Methyl 6-Methoxybenzo[d][1,3]dioxole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of methyl 6-methoxy-1,3-benzodioxole-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, in anticancer research, it has been shown to induce apoptosis in cancer cells by causing cell cycle arrest at the S phase and modulating microtubule assembly . The compound’s methylenedioxy functional group plays a crucial role in its biological activity by interacting with cellular proteins and enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Benzodioxole: A parent compound with a similar methylenedioxy functional group.
6-Methoxy-1,3-benzodioxole-5-carbaldehyde: A related compound with an aldehyde group instead of an ester group.
1,3-Benzodioxole-5-carboxylic acid: A compound with a carboxylic acid group instead of an ester group.
Uniqueness
Methyl 6-Methoxybenzo[d][1,3]dioxole-5-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its methoxy and methylenedioxy groups contribute to its stability and potential for diverse applications in scientific research and industry.
Eigenschaften
Molekularformel |
C10H10O5 |
|---|---|
Molekulargewicht |
210.18 g/mol |
IUPAC-Name |
methyl 6-methoxy-1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C10H10O5/c1-12-7-4-9-8(14-5-15-9)3-6(7)10(11)13-2/h3-4H,5H2,1-2H3 |
InChI-Schlüssel |
AYYHDZNQIFHHAR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1C(=O)OC)OCO2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

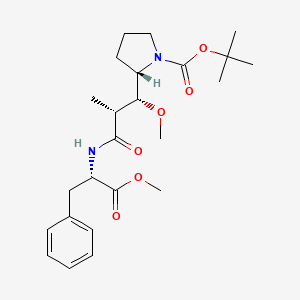
![8-chloro-1-methyl-4,5-dihydro-6H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-6-thione](/img/structure/B8422083.png)
![3-[(4-Bromobenzyl)amino]pyridine-4-carboxylic acid](/img/structure/B8422086.png)




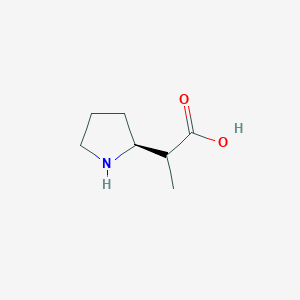
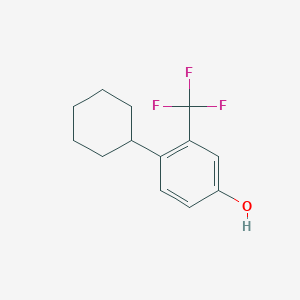
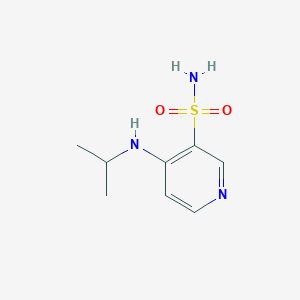
![[4-acetylamino-3-(4-chlorophenylsulfanyl)-2-methyl-1H-indol-1-yl]acetic acid ethyl ester](/img/structure/B8422160.png)
